6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic compound with the molecular formula C11H14ClN2O and a molecular weight of 226.69 g/mol. This compound belongs to the class of tetrahydroquinoxalines, which are bicyclic compounds featuring a quinoxaline core. The presence of the chloro and isopropyl groups in its structure enhances its chemical reactivity and potential biological activities. Tetrahydroquinoxalines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
The synthesis of 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves several key steps:
Alternative methods for synthesizing tetrahydroquinoxaline derivatives include cyclocondensation reactions involving glycinamide and cyclohexadione under basic conditions, followed by palladium-catalyzed coupling reactions for further modifications .
The molecular structure of 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one features:
The structural formula can be represented as follows:
This compound's unique structure contributes to its reactivity and biological properties.
6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action of 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets in biological systems. The chloro and isopropyl groups significantly influence its binding affinity and selectivity towards these targets. Potential pathways include:
These interactions may lead to various biological effects that are currently under investigation for therapeutic applications .
The physical and chemical properties of 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one include:
These properties are crucial for understanding the compound's behavior in different environments and its potential applications .
6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:
The compound's versatility makes it a valuable candidate for further exploration in various fields of science .
The construction of the quinoxalin-2-one core requires precise bond-forming strategies, typically achieved through cyclization reactions between ortho-phenylenediamine derivatives and carbonyl compounds. For 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one (C₁₁H₁₃ClN₂O, MW 224.68 g/mol), the most efficient route involves the condensation of 4-chloro-1,2-diaminobenzene with 2-isopropyl-3-oxobutanoic acid derivatives under acidic conditions [1] [2]. This reaction proceeds via initial Schiff base formation, followed by nucleophilic attack and dehydration to establish the bicyclic system. The chloro substituent at position 6 is introduced prior to cyclization, as electrophilic aromatic substitution on the formed heterocycle is hindered by the electron-deficient pyrazine ring [1].
Nickel-catalyzed heterocycle syntheses offer efficient alternatives for constructing the quinoxaline framework. Nickel(0) complexes facilitate [4+2] cycloadditions between isocyanates and diynes, enabling the formation of substituted pyridones that can be elaborated into quinoxalinones [4]. Specifically, Ni/SIPr catalytic systems (1,3-bis(2,6-diisopropylphenyl)-imidazolin-2-ylidene) operate effectively at ambient temperature to generate heterocyclic scaffolds with excellent functional group tolerance. This approach is particularly valuable for introducing the isopropyl substituent at position 3 through careful selection of alkyne components [4]. Recent advances demonstrate that nickel-mediated intramolecular cyclizations can achieve ring closures at yields exceeding 75% when appropriate tethers connect the reacting functional groups [4].
Table 1: Ring Formation Methods for Quinoxalin-2-one Scaffolds
Method | Reagents/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Acid-catalyzed condensation | o-Phenylenediamine + β-ketoacid derivative | 2-Isopropyl-3-oxobutanoic acid adduct | 60-75% |
Ni(0)-catalyzed [4+2] | Diynes + isocyanates, Ni/SIPr catalyst | Azanickelacycle intermediate | 70-85% |
Reductive cyclization | o-Nitroanilines + diketones, Zn/AcOH | 3-(Propan-2-yl)quinoxalin-2(1H)-one | 50-65% |
Microwave-assisted | Dichloro precursors, Pd catalysis | 6-Chloro precursor | 80-92% |
The nitrogen atoms within the tetrahydroquinoxalin-2-one scaffold provide strategic handles for structural elaboration through urea and amide linkages. The N1 nitrogen exhibits enhanced nucleophilicity compared to N4 due to reduced conjugation with the carbonyl group, making it the preferred site for electrophilic attacks. This regioselectivity enables the synthesis of N1-substituted derivatives through reactions with electrophiles such as acyl chlorides, chloroformates, and isocyanates [9]. The synthesis of pharmacologically active conjugates often involves introducing a halogenated alkyl chain at N1 prior to nucleophilic displacement with heterocyclic amines. For example, N-(2-chloroacetyl) derivatives of the quinoxalinone undergo efficient substitution with pyrrolidine, morpholine, and piperazine nucleophiles to yield tertiary amine-linked conjugates [9].
Linker length significantly influences the biological activity of resulting conjugates, with three-carbon chains demonstrating optimal antiviral activity in structure-activity relationship (SAR) studies. Hybrid molecules featuring morpholine heterocycles connected via propyl linkers to the quinoxalinone core exhibit enhanced antiviral profiles against influenza A (H1N1) and vaccinia viruses compared to shorter or longer linkers [9]. This phenomenon is attributed to the optimal spatial positioning required for target interaction. The synthetic approach involves sequential functionalization: (1) N1-alkylation with α,ω-dihaloalkanes under basic conditions (K₂CO₃, DMF), followed by (2) nucleophilic displacement of the terminal halogen with azacycles. This methodology enables the incorporation of complex pharmacophores while preserving the chiral integrity at C3 when present [9].
Table 2: Biological Activity of Hybrid Conjugates Based on Linker Length
Heterocycle | Linker Length (Atoms) | Antiviral Activity (SI* vs H1N1) | Cytotoxicity (CC₅₀ μM) |
---|---|---|---|
Morpholine | 2 | 45 | >3000 |
Morpholine | 3 | 82 | >3000 |
Morpholine | 4 | 56 | >3000 |
1-Methylpiperazine | 2 | 25 | >3000 |
1-Methylpiperazine | 3 | 23 | >3000 |
Pyrrolidine | 3 | 29 | >3000 |
*Selectivity Index = CC₅₀/IC₅₀ |
The stereogenic center at C3 in 3-substituted tetrahydroquinoxalin-2-ones presents significant synthetic challenges for enantioselective production. Catalytic asymmetric hydrogenation of prochiral quinoxalines provides the most direct route to chiral 1,2,3,4-tetrahydroquinoxalines but often suffers from moderate enantioselectivity. More effective approaches involve chiral nickel(0) complexes catalyzing intramolecular amidoarylation, achieving enantiomeric excesses >90% when employing phosphinooxazoline ligands [4] [10]. The mechanism involves oxidative addition of a chiral Ni(0) species into the N-N bond of benzotriazinone precursors, followed by denitrogenation and stereoselective alkyne insertion into the resulting azanickelacycle intermediate [4].
The steric bulk of the propan-2-yl substituent significantly influences stereochemical outcomes in these reactions. Chiral ligands with tailored steric environments, such as (S,S)-iPr-foxap, enforce facial selectivity during the reductive elimination step that forms the stereocenter [4]. Computational studies indicate that enantioselectivity originates from steric interactions between the isopropyl group and ligand substituents in the transition state. Alternative approaches employ chiral auxiliaries, where diastereoselective cyclization of urea-tethered amino acids followed by auxiliary removal yields enantiomerically pure 3-substituted tetrahydroquinoxalin-2-ones. This method achieves diastereomeric ratios exceeding 95:5 when using Oppolzer's sultam derivatives, though it requires additional synthetic steps compared to catalytic methods [4].
Table 3: Enantioselective Synthesis Methods for Chiral Quinoxalinones
Method | Chiral Controller | ee Range | Key Advantage |
---|---|---|---|
Ni(0)/phosphinooxazoline catalysis | (S,S)-iPr-foxap ligand | 88-95% | Single-step from achiral precursors |
Chiral auxiliary approach | Oppolzer's sultam | >95% | Predictable stereochemistry |
Organocatalyzed desymmetrization | Cinchona alkaloids | 70-82% | Metal-free conditions |
Enzymatic resolution | Lipase PS (Pseudomonas sp.) | 99% | Access to both enantiomers |
Compound Identification Table